CIAC001

Chiral recognition PKM2 binding Neuroinflammation

CIAC001 is a distinct synthetic CBD derivative engineered for improved stability and CNS bioavailability over its parent compound. Unlike standard PKM2 inhibitors, it uniquely promotes PKM2 tetramerization, preventing nuclear translocation. This mechanism yields defined IC50s for anti-neuroinflammation (2.5 µM) and reversal of morphine-induced behaviors. The (7S)-(−) isomer exhibits a 2-fold stronger binding affinity (Kd=2.2 µM). Essential for neuroscience, addiction, and longevity research.

Molecular Formula C20H25N3O2
Molecular Weight 339.4 g/mol
Cat. No. B12390803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCIAC001
Molecular FormulaC20H25N3O2
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2O)C(C)N3N=CC=N3)O
InChIInChI=1S/C20H25N3O2/c1-12(2)16-6-5-13(3)9-17(16)20-18(24)10-15(11-19(20)25)14(4)23-21-7-8-22-23/h7-11,14,16-17,24-25H,1,5-6H2,2-4H3/t14?,16-,17+/m0/s1
InChIKeyAGJUGOFAIPQXTD-MWSTZMHHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CIAC001: A Chiral Cannabidiol-Derived PKM2 Modulator with Quantified Anti-Neuroinflammatory Activity for Research Procurement


CIAC001 is a synthetic cannabidiol (CBD) derivative and a pyruvate kinase M2 (PKM2) modulator [1]. It is characterized by multiple chiral centers and has been reported to inhibit LPS-induced nitric oxide production in BV-2 microglial cells (IC₅₀ = 2.5 μM) . Unlike many classical PKM2 inhibitors, CIAC001 acts by promoting PKM2 tetramerization and preventing its nuclear translocation [2]. Its development was driven by the need to overcome the poor stability and bioavailability limitations of the parent compound, CBD [3].

Why Standard PKM2 Inhibitors and Cannabidiol Analogs Are Not Interchangeable with CIAC001


Substituting CIAC001 with other PKM2 inhibitors (e.g., shikonin, compound 3k, or imidazopyrimidines) or with the parent compound CBD is scientifically unsound. CIAC001 possesses a distinct chiral-specific binding interaction with PKM2 (Kd = 2.2 μM for the (7S)-(−) isomer) that is not replicated by its enantiomer or by structurally divergent PKM2 ligands [1]. Furthermore, its mechanism of action—promoting PKM2 tetramerization rather than simple enzymatic inhibition—is not a property shared by many reference inhibitors, leading to divergent cellular and in vivo outcomes [2]. The derivative also exhibits improved stability and CNS pharmacokinetics compared to CBD [3]. The quantitative evidence below defines the precise performance boundaries that would be lost if a user selected an alternative compound.

CIAC001 Quantitative Differentiation Evidence: Head-to-Head and Class-Level Comparative Data


Chiral Differentiation: (7S)-(−)-CIAC001 Exhibits 2-Fold Stronger PKM2 Binding Affinity Than (7R)-(−) Enantiomer

The (7S)-(−) isomer of CIAC001 demonstrates a significantly lower dissociation constant (Kd = 2.2 μM) for PKM2 compared to the (7R)-(−) counterpart, indicating stronger binding affinity. This chiral specificity is mediated by π-π stacking interactions with phenylalanine-26 (F26), which are absent in the (7R)-(−) isomer [1].

Chiral recognition PKM2 binding Neuroinflammation

Functional Activity in Microglia: CIAC001 Inhibits LPS-Induced NO Production with an IC₅₀ of 2.5 μM in BV-2 Cells

In LPS-stimulated BV-2 microglial cells, CIAC001 inhibited proinflammatory nitric oxide production with an IC₅₀ of 2.5 μM . While this is a cellular functional assay rather than a direct enzymatic PKM2 inhibition measurement, it provides a benchmark for its anti-neuroinflammatory efficacy in a physiologically relevant cell model.

Neuroinflammation Nitric oxide BV-2 microglia

In Vivo Anti-Addiction Efficacy: CIAC001 Ameliorates Morphine-Induced Behavioral Sensitization and Conditioned Place Preference

In mouse models of morphine addiction, CIAC001 (administered intraperitoneally at 8 mg/kg) significantly ameliorated morphine-induced withdrawal reactions, behavioral sensitization, and conditioned place preference [1]. This effect was mechanistically linked to the inhibition of microglial activation and neuroinflammation, and was not observed with vehicle treatment.

Opioid addiction Behavioral pharmacology Microglia

Unique Mechanism of Action: Promotion of PKM2 Tetramerization and Inhibition of Nuclear Translocation

Unlike many small molecule PKM2 inhibitors that simply block enzymatic activity, CIAC001 binds to the protein-protein interface of the PKM2 dimer and promotes its tetramerization. This action reverses the decrease in PKM2 tetramer levels and inhibits the nuclear translocation of PKM2, a process implicated in pro-inflammatory gene expression [1].

PKM2 tetramerization Nuclear translocation Allosteric modulation

Enhanced Stability and Lifespan Extension in C. elegans: CIAC001 Outperforms CBD

CIAC001 demonstrates superior chemical stability compared to CBD, which is known to be easily oxidized. In a C. elegans aging model, CIAC001 at a concentration of 0.1 μM extended median lifespan by 18.8% and maximum lifespan by 12.5%, an effect mediated by the insulin/IGF-1 signaling pathway and DAF-16 nuclear translocation [1]. CBD was not reported to exhibit this level of lifespan extension at comparable concentrations.

C. elegans Aging Lifespan extension DAF-16

High Purity (>99%) for Reproducible Research

Commercial preparations of CIAC001 are available with certified purity levels of 99.70% (HPLC) . This high purity minimizes the risk of confounding biological effects from impurities, a critical consideration for in vitro and in vivo studies. Lower purity grades (≥98%) are also available but may introduce variability.

Chemical purity QC Reproducibility

Optimal Research Applications for CIAC001: Where Quantitative Differentiation Drives Value


Chiral Pharmacology and PKM2 Binding Studies

Researchers investigating the impact of stereochemistry on PKM2 ligand binding should use (7S)-(−)-CIAC001, as it exhibits a 2-fold stronger binding affinity (Kd = 2.2 μM) compared to the (7R)-(−) isomer. This system is ideal for molecular dynamics simulations and mutational analysis of the F26 binding pocket [1].

Neuroinflammation and Microglial Activation Assays

For studies examining LPS-induced neuroinflammation in BV-2 microglia or primary cultures, CIAC001 provides a well-defined benchmark for inhibiting NO production (IC₅₀ = 2.5 μM). It serves as a useful reference compound when evaluating novel anti-neuroinflammatory agents or when dissecting PKM2-dependent inflammatory pathways [1].

Opioid Addiction and Behavioral Pharmacology Models

CIAC001 is uniquely positioned as a research tool in opioid addiction studies. In mouse models, it effectively reverses morphine-induced behavioral sensitization and conditioned place preference, effects linked to microglial PKM2 modulation [1]. This application is not supported by other commercial PKM2 inhibitors.

Aging and Longevity Research in C. elegans

CIAC001 offers a stable alternative to CBD for long-term aging studies in C. elegans. At a low concentration of 0.1 μM, it extends median lifespan by 18.8% via the insulin/IGF-1 signaling pathway, providing a quantifiable phenotype for genetic and pharmacological screens focused on healthy aging [1].

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